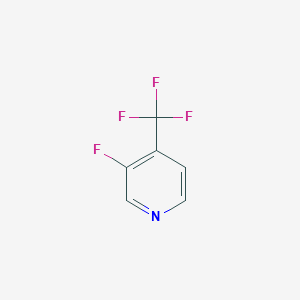

3-Fluoro-4-(trifluoromethyl)pyridine

説明

特性

IUPAC Name |

3-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-3-11-2-1-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHLDFPTUFGBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382327 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113770-87-9 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 3-Fluoro-4-(trifluoromethyl)pyridine is the respiratory system . This compound is known to interact with the respiratory system, causing changes in its function.

Mode of Action

It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.

Biochemical Pathways

Tfmp derivatives have been used in the protection of crops from pests. This suggests that they may interact with biochemical pathways related to pest resistance in crops.

生物活性

3-Fluoro-4-(trifluoromethyl)pyridine (C6H3F4N) is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group, which significantly influence its chemical reactivity and biological activity. The compound is typically synthesized through various methods, including:

- Transition-metal-catalyzed reactions

- Nucleophilic aromatic substitution

These synthetic routes enable the production of derivatives that may exhibit enhanced biological properties compared to the parent compound .

Biological Activities

Research indicates that this compound and its derivatives exhibit several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

- Neurological Effects : There is evidence that certain derivatives can interact with ion channels in the nervous system, indicating potential therapeutic effects in neurological disorders such as multiple sclerosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that a series of trifluoromethylpyridine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications to the trifluoromethyl group could enhance potency .

- Anti-inflammatory Mechanism : In vitro studies revealed that certain derivatives could inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory effects. This has implications for developing new anti-inflammatory drugs .

- Neurological Applications : Research on the interaction of this compound with specific receptors involved in neurological pathways has shown promising results. These interactions may lead to significant effects on neuronal signaling, making it a candidate for further pharmacological exploration .

Comparative Analysis of Similar Compounds

The following table summarizes structural comparisons and unique features of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)pyridine | C6H3F4N (at position 2) | Different substitution pattern affects reactivity. |

| 3-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N (at position 2) | Variation in positions alters biological activity. |

| 3-Bromo-4-(trifluoromethyl)pyridine | C6H3BrF3N | Halogen substitution provides different reactivity profiles. |

Future Directions

The unique physicochemical properties of fluorine-containing compounds like this compound suggest they will continue to be valuable in drug design and development. Ongoing research aims to explore:

- Novel therapeutic applications : Investigating additional disease targets for this compound.

- Optimization of derivatives : Enhancing biological activity through structural modifications.

- Mechanistic studies : Understanding the precise biological mechanisms at play.

科学的研究の応用

Pharmaceutical Applications

3-Fluoro-4-(trifluoromethyl)pyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a building block for drugs with enhanced efficacy and reduced toxicity.

Key Pharmaceutical Uses:

- Antiviral Agents: It has been incorporated into the synthesis of antiviral compounds, particularly those targeting RNA viruses. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.

- Anticancer Drugs: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .

Agrochemical Applications

In the agrochemical sector, this compound is recognized for its role in developing herbicides and fungicides. The fluorinated structure contributes to increased potency and selectivity against target organisms.

Key Agrochemical Uses:

- Herbicides: The compound has been shown to inhibit specific enzymes in plants, leading to effective weed control while minimizing impact on non-target species.

- Fungicides: Its application in fungicide formulations has demonstrated enhanced activity against resistant fungal strains, providing a viable solution for crop protection .

Material Science

The unique properties of this compound extend to material science, where it is used in the development of advanced materials.

Key Material Science Uses:

- Fluorinated Polymers: It serves as a precursor for synthesizing fluorinated polymers that exhibit superior chemical resistance and thermal stability.

- Coatings: The compound can be incorporated into coatings that require high durability and resistance to solvents and chemicals.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

類似化合物との比較

Substituent Position and Electronic Effects

- 3-Fluoro-4-aminopyridine: Replacing the -CF₃ group with an amino (-NH₂) group () increases electron density at the pyridine ring, enhancing nucleophilic reactivity. This compound is synthesized via radiofluorination, suggesting applications in radiopharmaceuticals, unlike the target compound’s agrochemical focus .

- 3-Amino-4-(trifluoromethyl)pyridine (C₆H₅F₃N₂, MW 177.12): The amino group at the 3-position (vs.

Trifluoromethyl Pyridine Derivatives in Agrochemicals

- 5-Halo-6-trifluoromethylpyridine-3-carbonitriles: These derivatives () feature additional halogens and nitrile groups, improving insecticidal activity. The target compound’s lack of a nitrile group may reduce toxicity to non-target species but limit broad-spectrum efficacy .

- Commercial Trifluoromethyl Pyridine Pesticides : Over 27 commercial pesticides use trifluoromethyl pyridine cores (). For example, flonicamid (6-trifluoromethylpyridine) targets aphids, whereas the target compound’s 3-fluoro substituent could alter binding to insect nicotinic acetylcholine receptors .

Pharmacological Activity and SAR

- TRPV1 Antagonists: Pyridine C-region analogs with 6-trifluoromethyl and 2-substituents (e.g., sulfonamido groups) exhibit potent TRPV1 antagonism ().

- CYP51 Inhibitors : Compounds like UDO and UDD () incorporate trifluoromethylpyridine moieties but with bulkier substituents (e.g., piperazinyl groups), enhancing binding to T. cruzi CYP51. The target compound’s simpler structure lacks this steric bulk, likely diminishing antiparasitic activity .

Physicochemical Properties and Reactivity

- 2-Chloro-4-(trifluoromethyl)pyridine (C₆H₃ClF₃N, MW 181.55): Chlorine at the 2-position increases electrophilicity compared to fluorine at the 3-position in the target compound. This derivative is a key building block in Suzuki couplings (), whereas the target’s fluorine may offer better metabolic stability in pharmaceuticals .

- 3-Methoxy-4-(trifluoromethyl)pyridine (C₇H₆F₃NO, MW 177.13): The methoxy group improves solubility in polar solvents (e.g., DMSO), as seen in GW0742 (), whereas the target compound’s fluorine may reduce solubility but enhance lipophilicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

準備方法

Synthesis of 3-Fluoro-4-(trichloromethyl)pyridine Precursors

The first step involves preparing a trichloromethylpyridine precursor with a fluorine atom at the 3-position. Directed metallation techniques are employed to introduce fluorine selectively. For example, 4-picoline (4-methylpyridine) undergoes lithiation at the 3-position using a directing group (e.g., amide or sulfonate), followed by quenching with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). Subsequent chlorination of the methyl group at position 4 using Cl₂ gas in the presence of radical initiators (e.g., AIBN) yields 3-fluoro-4-(trichloromethyl)pyridine (Fig. 1).

Key Reaction Conditions:

-

Lithiation: LDA (2.5 eq), THF, −78°C, 2 hr.

-

Fluorination: NFSI (1.2 eq), −78°C to rt, 12 hr.

-

Chlorination: Cl₂ gas (3 eq), AIBN (0.1 eq), 80°C, 24 hr.

Fluorination of Trichloromethyl to Trifluoromethyl

The trichloromethyl group at position 4 is fluorinated using anhydrous hydrogen fluoride (HF) under superatmospheric pressure, as described in the US4650875A patent. This method avoids high-temperature vapor-phase reactions, minimizing decomposition by-products.

Procedure:

-

Reactants:

-

3-Fluoro-4-(trichloromethyl)pyridine (1 eq)

-

Anhydrous HF (5 eq)

-

FeCl₃ catalyst (5 mol%)

-

-

Conditions:

-

Pressure: 15–1,200 psig

-

Temperature: 170–180°C

-

Duration: 24–48 hr

-

-

Outcome:

Mechanistic Insight:

The FeCl₃ catalyst facilitates a stepwise exchange of chlorine atoms with fluorine via a SN2 mechanism. Superatmospheric pressure enhances HF reactivity, ensuring complete conversion of CCl₃ to CF₃ without ring chlorination.

Cyclocondensation Strategies for Ring Formation

Cyclocondensation reactions construct the pyridine ring from trifluoromethyl- and fluorine-containing building blocks. This method is advantageous for controlling substitution patterns.

Hantzsch Pyridine Synthesis with Fluorinated Components

A modified Hantzsch synthesis employs ethyl 4,4,4-trifluoroacetoacetate and 3-fluoro-2-aminopropenal to form the pyridine core (Fig. 2).

Reaction Scheme:

-

Components:

-

Ethyl 4,4,4-trifluoroacetoacetate (1 eq)

-

3-Fluoro-2-aminopropenal (1 eq)

-

Ammonium acetate (2 eq)

-

-

Conditions:

-

Solvent: Ethanol

-

Temperature: Reflux, 12 hr

-

-

Outcome:

Limitations:

-

Regioselectivity challenges due to competing cyclization pathways.

-

Requires purification via column chromatography.

Direct Fluorination of Preformed Trifluoromethylpyridines

Post-synthetic fluorination introduces fluorine at position 3 after the trifluoromethyl group is established. Electrophilic fluorinating agents like Selectfluor® are employed.

Electrophilic Fluorination with Selectfluor®

Procedure:

-

Substrate: 4-(Trifluoromethyl)pyridine (1 eq)

-

Reagent: Selectfluor® (1.2 eq)

-

Conditions:

-

Solvent: Acetonitrile

-

Temperature: 80°C, 24 hr

-

-

Outcome:

Challenges:

-

Moderate yields due to over-fluorination and side reactions.

-

Requires careful stoichiometric control.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Industrial-Scale Considerations

The halogen exchange route is preferred for industrial production due to its high yield and scalability. However, operational hazards associated with HF necessitate specialized reactor materials (e.g., Hastelloy) and rigorous safety protocols. Continuous-flow systems are being explored to mitigate risks and improve throughput.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical fluorination offer promising alternatives. For example, trifluoromethylation via Cu-mediated cross-coupling and electrochemical C–H fluorination could streamline synthesis .

Q & A

Basic: What are the key physicochemical properties of 3-Fluoro-4-(trifluoromethyl)pyridine, and how do they influence experimental design?

Answer:

The compound (CAS 113770-87-9) has a molecular formula C₆H₃F₄N (MW 165.09 g/mol) and critical properties:

- Boiling Point : 37°C at 10 mmHg .

- Density : 1.391 g/cm³ .

- Refractive Index : 1.406 .

- Flash Point : 20°C (flammable liquid, UN1993) .

These properties necessitate careful handling under inert atmospheres (e.g., nitrogen) for reactions above room temperature. The low boiling point suggests distillation under reduced pressure for purification. Its density and refractive index are essential for solvent selection and reaction monitoring via techniques like HPLC or GC-MS.

Basic: What safety protocols are critical when handling this compound?

Answer:

The compound is classified as flammable (H226) and poses risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Key protocols include:

- Use of explosion-proof equipment and static-safe containers.

- Personal protective equipment (PPE): N95 masks, gloves, and safety goggles.

- Ventilation in fume hoods to mitigate vapor inhalation.

- Storage in cool, dry conditions away from oxidizers .

Advanced: What synthetic challenges arise in introducing fluorine at the 3-position of pyridine rings, and how are they addressed?

Answer:

Fluorination at pyridine’s 3- or 5-positions is challenging due to poor reactivity of these positions in nucleophilic substitution. Traditional methods (e.g., halide displacement) yield <5% for 3-fluoro derivatives unless strong electron-withdrawing groups (e.g., nitriles) activate the ring . Modern strategies include:

- Iodonium Salts : Electrophilic fluorination using [¹⁸F]iodonium ylides enables direct radiofluorination, though precursors are complex to prepare .

- Directed C-H Activation : Transition-metal catalysts (e.g., Pd) with directing groups (e.g., boronic esters) can regioselectively functionalize the 3-position .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The -CF₃ group is strongly electron-withdrawing, which:

- Deactivates the pyridine ring toward electrophilic substitution.

- Enhances stability of intermediates in Suzuki-Miyaura couplings (e.g., boronic ester derivatives at the 4-position, as in C₁₁H₁₅BFNO₂ , CAS 458532-88-2) .

- Directs regioselectivity in lithiation reactions; the -CF₃ group at the 4-position often directs meta-functionalization at the 3-position .

Advanced: What analytical methods are recommended for characterizing derivatives of this compound?

Answer:

- NMR : ¹⁹F NMR is critical for confirming fluorination and -CF₃ group integrity (δ ~ -60 to -70 ppm for -CF₃).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves regiochemistry in crystalline derivatives (e.g., boronic esters) .

- Chromatography : Reverse-phase HPLC with UV detection (λ ~ 260 nm for pyridine absorbance) monitors purity .

Advanced: How can regioselective functionalization be achieved at the 4-position of this compound?

Answer:

The 4-position’s -CF₃ group enables:

- Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd catalysts yields boronic esters (e.g., CAS 445303-67-3) for Suzuki couplings .

- Halogenation : Directed ortho-metalation (DoM) using LDA or LiTMP introduces halogens (e.g., Br, I) at the 2-position, leaving the 4-position intact .

Basic: What are common impurities or byproducts in synthesis, and how are they mitigated?

Answer:

- Dehalogenation Byproducts : Partial defluorination can occur under harsh conditions (e.g., high temps). Mitigation: Use mild bases (K₂CO₃) and low temperatures .

- Isomerization : Improper handling may lead to 2-fluoro or 5-fluoro isomers. Control via precise stoichiometry and reaction monitoring (TLC/HPLC) .

Advanced: What role does this compound play in medicinal chemistry or agrochemical research?

Answer:

The -CF₃ group enhances metabolic stability and lipophilicity, making the compound a key intermediate for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。